N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic organic compound featuring a thiazole core substituted with a methyl group at position 2 and a thiophen-2-yl group at position 2.
Thiazole-thiophene hybrids are of interest in medicinal and agrochemical research due to their electronic and steric properties, which influence bioactivity. The thiophene ring enhances π-π stacking interactions, while the thiazole core serves as a hydrogen-bond acceptor, making such compounds candidates for targeting enzymes or receptors .
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-9(2)15-13(17)7-6-12-14(16-10(3)19-12)11-5-4-8-18-11/h4-5,8-9H,6-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFUNANEVLQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC(C)C)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the condensation of thiourea with α-bromoacetophenone derivatives to form the thiazole ring . The reaction conditions typically include the use of a base such as potassium carbonate in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, alkylated, or acylated thiazole derivatives.
Scientific Research Applications
Biochemical Pathways
N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide modulates several cellular signaling pathways, notably the MAPK/ERK pathway, which plays a crucial role in regulating cell proliferation and differentiation. The compound's ability to inhibit specific kinases further emphasizes its potential as a therapeutic agent.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.
Biology
Research has indicated that this compound possesses significant biological activities:
- Antimicrobial Activity : It has been investigated for its potential to combat bacterial infections, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Medicine
The compound is being explored for its therapeutic applications in drug development. Its diverse biological activities make it a candidate for further investigation in the treatment of infections and cancers. The combination of thiazole derivatives with other pharmacophores has shown promise in enhancing efficacy against resistant bacterial strains .
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as conductivity and fluorescence. This is particularly relevant in the fields of organic electronics and photonics.
Case Studies
Mechanism of Action
The mechanism of action of N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings in the compound allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to various biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
a) N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide (FA7)
- Key Differences :
- Thiazole Substituents : Pyridin-3-yl and chloro groups replace the thiophen-2-yl and methyl groups in the target compound.
- Side Chain : A fluorinated sulfinyl group and propargyl amine moiety enhance oxidative stability and reactivity.
- Implications: The fluorinated side chain in FA7 improves resistance to metabolic degradation, a critical feature in pesticidal activity.
b) N-Cycloheptyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
- Key Differences :
- Amide Group : Cycloheptyl replaces isopropyl, increasing steric bulk and lipophilicity.
- Implications : The cycloheptyl group may enhance membrane permeability but could reduce solubility. Safety data for this analog emphasize precautions against ignition sources (P210) and child access (P102), suggesting shared handling requirements with the target compound .
Pharmacologically Relevant Analogues
a) Fentanyl Derivatives (e.g., Compound 5: N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide)
- Key Differences: Core Structure: A piperidine ring replaces the thiazole-thiophene system. Bioactivity: Compound 5 exhibits opioid receptor-mediated antinociceptive effects with an ED50 of 0.12 mg/kg, lower than fentanyl (0.005 mg/kg).
Electronic and Functional Group Comparisons
Key Findings
- Agrochemical Analogs : Fluorinated side chains (e.g., FA7) improve stability but may alter electronic interactions compared to the target compound’s thiophene-thiazole system.
- Pharmacological Analogs: Piperidine-based structures (e.g., Compound 5) prioritize opioid receptor binding, whereas the target’s heterocyclic core may favor non-opioid targets.
- Structural Modifications : Substituting the isopropyl group with cycloheptyl () highlights the trade-off between lipophilicity and solubility.
Biological Activity
N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic compound notable for its complex structure, which includes a thiazole ring and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.44 g/mol. The structural features contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole and thiophene can inhibit the growth of various bacteria and fungi. For instance, a study reported the zone of inhibition for different bacterial strains, highlighting the compound's efficacy:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 8 | 9 |
| B. subtilis | 8 | 6 |
| S. epidermidis | 8 | 7 |
This table illustrates the compound's potential as an antimicrobial agent, suggesting that it could be developed into a therapeutic option against resistant strains of bacteria .
Antiviral Properties
Thiazole derivatives, including those related to this compound, have been investigated for their antiviral activities. A specific study noted that certain thiazole compounds inhibited the activity of RNA polymerase, which is crucial for viral replication. The IC50 values for effective compounds ranged from 31.9 μM to 32.2 μM, indicating moderate potency against viral targets such as Hepatitis C virus (HCV) .
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to increased efficacy or toxicity of co-administered drugs.
- Cell Signaling Modulation : It modulates key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
- Kinase Activity : The compound inhibits specific kinases involved in cell signaling, impacting cellular responses to growth factors and stress.
Case Studies
In a recent study focusing on the anticancer properties of thiazole derivatives, this compound was evaluated for its effects on cancer cell lines. Results demonstrated that the compound induced apoptosis in breast cancer cells at concentrations as low as 10 μM, showcasing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
